molecular formula C14H18O5 B8670247 Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate CAS No. 108125-64-0

Ethyl 3-(2,3,4-trimethoxyphenyl)prop-2-enoate

Cat. No. B8670247
Key on ui cas rn: 108125-64-0
M. Wt: 266.29 g/mol
InChI Key: NQWDRGWNGPYFOK-UHFFFAOYSA-N
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Patent
US06552188B2

Procedure details

Ethyl 3-(2,3,4-trimethoxyphenyl)propenoate (1.15 g) was dissolved in ethanol (20 mL), and to the solution 10% potassium hydroxide (1.21 g) was added, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was adjusted to pH 2 with 2 M hydrochloric acid and extracted with ethyl acetate. The resultant organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][C:4]=1[CH:13]=[CH:14][C:15]([O:17]CC)=[O:16].[OH-].[K+]>C(O)C>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][C:4]=1[CH:13]=[CH:14][C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
COC1=C(C=CC(=C1OC)OC)C=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.21 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06552188B2

Procedure details

Ethyl 3-(2,3,4-trimethoxyphenyl)propenoate (1.15 g) was dissolved in ethanol (20 mL), and to the solution 10% potassium hydroxide (1.21 g) was added, and the mixture was stirred at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, water was added to the residue, and the mixture was adjusted to pH 2 with 2 M hydrochloric acid and extracted with ethyl acetate. The resultant organic layer was dried over anhydrous sodium sulfate and then concentrated under reduced pressure to obtain the title compound.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][C:4]=1[CH:13]=[CH:14][C:15]([O:17]CC)=[O:16].[OH-].[K+]>C(O)C>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[C:7]([O:11][CH3:12])[CH:6]=[CH:5][C:4]=1[CH:13]=[CH:14][C:15]([OH:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
COC1=C(C=CC(=C1OC)OC)C=CC(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.21 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1OC)OC)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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